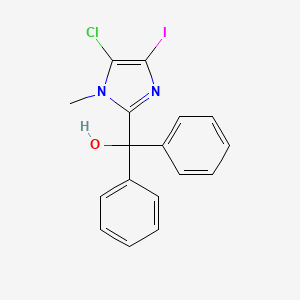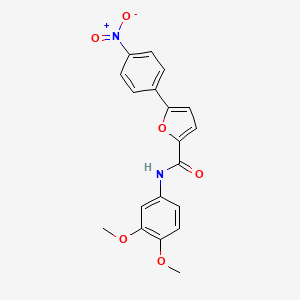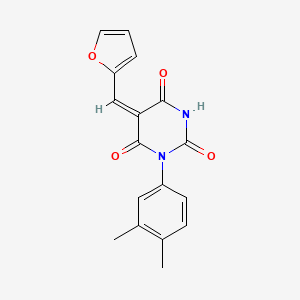![molecular formula C21H15BrN2OS B5171767 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide (BBB) is a chemical compound that has been extensively studied for its potential applications in scientific research. BBB is a benzamide derivative that has a molecular formula of C20H14BrN2OS and a molecular weight of 428.3 g/mol. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose metabolism. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been used to study the role of PTP1B in insulin resistance and type 2 diabetes. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been used to investigate the potential therapeutic effects of PTP1B inhibition in the treatment of obesity, metabolic syndrome, and other related disorders.
Mécanisme D'action
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in increased insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. The compound has also been shown to reduce body weight and adiposity in obese mice. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been shown to improve lipid metabolism and reduce inflammation in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose metabolism. However, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has not been extensively studied in human subjects, which limits its potential clinical applications.
Orientations Futures
There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide. Another area of interest is the investigation of the potential therapeutic effects of PTP1B inhibition in human subjects with obesity, metabolic syndrome, and type 2 diabetes. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide could be used to study the role of PTP1B in other physiological processes such as cancer, inflammation, and immune function.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide involves the reaction of 2-bromo-4'-methylacetanilide with 2-aminobenzothiazole in the presence of potassium carbonate and copper powder. This reaction results in the formation of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide as a yellow solid with a yield of 75%. The purity of the compound can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-12-14(21-24-18-8-4-5-9-19(18)26-21)10-11-17(13)23-20(25)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLRZXNTOWXCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)

![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5171713.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)

![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)